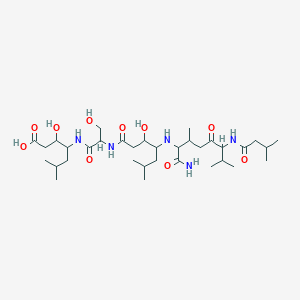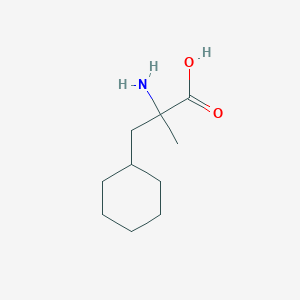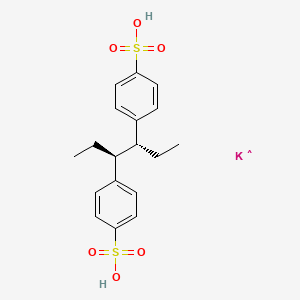
CID 167995908
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 167995908” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to the scientific community for research and educational purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 167995908 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including the use of various reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for research and commercial applications. The industrial methods focus on optimizing the reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
CID 167995908 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
CID 167995908 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: this compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of CID 167995908 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Propriétés
Numéro CAS |
13517-49-2 |
|---|---|
Formule moléculaire |
C18H22KO6S2 |
Poids moléculaire |
437.6 g/mol |
InChI |
InChI=1S/C18H22O6S2.K/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24;/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24);/t17-,18+; |
Clé InChI |
QHXLDMYRQDUUIQ-GNXQHMNLSA-N |
SMILES isomérique |
CC[C@H](C1=CC=C(C=C1)S(=O)(=O)O)[C@@H](CC)C2=CC=C(C=C2)S(=O)(=O)O.[K] |
SMILES canonique |
CCC(C1=CC=C(C=C1)S(=O)(=O)O)C(CC)C2=CC=C(C=C2)S(=O)(=O)O.[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


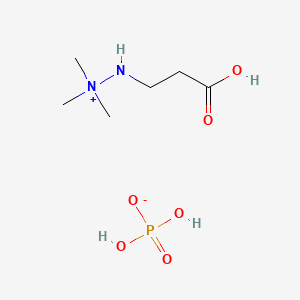
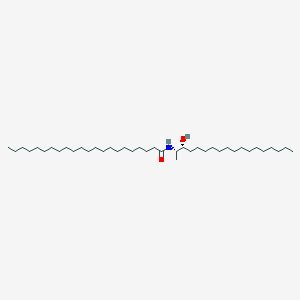
![9H-Pyrimido[4,5-b]indole, 7-(3,5-dimethyl-4-isoxazolyl)-4-(6-fluoro-4-quinolinyl)-6-methoxy-2-methyl-](/img/structure/B12299716.png)
![4-[[2-[1-Acetyloxy-3-[[2-[(1,4-dimethylpiperidine-2-carbonyl)amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid](/img/structure/B12299718.png)
![9,10,21,25-Tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;dichloride](/img/structure/B12299722.png)

![2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide](/img/structure/B12299733.png)
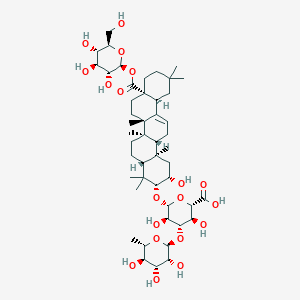
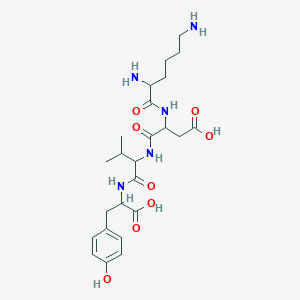

![L-Prolinamide, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-L-alanyl-L-alanyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (S)-(9CI)](/img/structure/B12299756.png)
